(r)-2-Amino-2-methyldec-6-enoic acid
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Overview
Description
®-2-Amino-2-methyl-dec-6-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain that includes a double bond and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-methyl-dec-6-enoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid or an unsaturated ester. The reaction conditions often include the use of hydrogen gas, a chiral catalyst, and a solvent such as ethanol or methanol. The reaction is carried out under controlled temperature and pressure to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-2-methyl-dec-6-enoic acid may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. Additionally, biocatalysis using engineered enzymes can be employed to achieve high enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-methyl-dec-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The double bond in the side chain can be reduced to form a saturated amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Saturated amino acids.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
®-2-Amino-2-methyl-dec-6-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of ®-2-amino-2-methyl-dec-6-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the side chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-methyl-dec-6-enoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-2-methyl-decanoic acid: A saturated analog without the double bond.
2-Amino-2-methyl-hexanoic acid: A shorter chain analog.
Uniqueness
®-2-Amino-2-methyl-dec-6-enoic acid is unique due to its specific stereochemistry and the presence of a double bond in the side chain. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
(E,2R)-2-amino-2-methyldec-6-enoic acid |
InChI |
InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h5-6H,3-4,7-9,12H2,1-2H3,(H,13,14)/b6-5+/t11-/m1/s1 |
InChI Key |
CYLFNEXDLUCGPA-MVIFTORASA-N |
Isomeric SMILES |
CCC/C=C/CCC[C@](C)(C(=O)O)N |
Canonical SMILES |
CCCC=CCCCC(C)(C(=O)O)N |
Origin of Product |
United States |
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